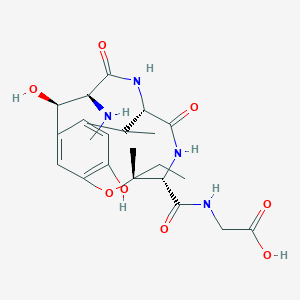

![molecular formula C7H12N2O B139534 (S)-六氢吡咯并[1,2-A]吡嗪-6(2H)-酮 CAS No. 151763-88-1](/img/structure/B139534.png)

(S)-六氢吡咯并[1,2-A]吡嗪-6(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

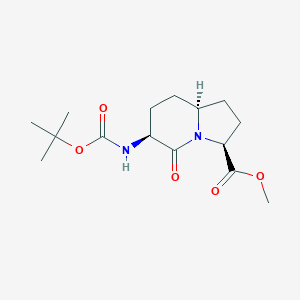

Molecular Structure Analysis

The molecular structure of “(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one” is not explicitly mentioned in the search results .Chemical Reactions Analysis

The chemical reactions involving “(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one” are not explicitly mentioned in the search results .科学研究应用

合成和化学性质

杂环化合物前体的合成:六氢吡咯并[1,2-a]吡嗪-6(2H)-酮的合成是生产各种取代的八氢吡咯并和八氢-2H-吡啶并[1,2-a]吡嗪的关键步骤。这些化合物可作为进一步化学转化的前体(Branden, Compernolle, & Hoornaert, 1992)。

新型杂环系统的构建:该化合物有助于形成新的杂环系统,包括各种吡咯并[1,2-a]吡嗪酮和吡咯并[1,2-b]吡啶并[1,2-a]吡嗪酮,对化学和药物研究具有重要意义(Mokrov et al., 2011)。

药物化学和生物应用

血管平滑肌松弛剂的开发:从(S)-六氢吡咯并[1,2-A]吡嗪-6(2H)-酮合成的四氢吡咯并[1,2-a]吡嗪是一类化合物,已被探索其作为血管平滑肌松弛剂和降压药的潜力(Abou-Gharbia et al., 1984)。

六氢吡咯并[1,2-a][1,2,3]三唑并[1,5-d]吡嗪的生产:这些化合物源自六氢吡咯并[1,2-a]吡嗪-6(2H)-酮,采用环境友好的方法合成,并具有在药物化学中使用的潜力(Dhondge et al., 2013)。

化学空间的探索

化学多样性的扩展:该化合物在合成未被征服的双环杂芳烃环中发挥作用,有助于扩展生物学和材料科学中的化学多样性(Thorimbert, Botuha, & Passador, 2018)。

新型合成途径的开发:该化合物有助于创建新的二氢吡咯并[1,2-a]吡嗪酮的合成途径,这是存在于生物活性天然产物中的一类杂环化合物(Winant et al., 2021)。

作用机制

Target of Action

The primary target of (S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one is the P53 protein . P53 plays a pivotal role in tumor suppression by inducing cell-cycle arrest, apoptosis, or senescence . It is a prime target for anticancer drug therapy .

Mode of Action

(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one interacts with its target, the P53 protein, in a way that leads to the reactivation of the P53 mutant in non-small cell lung cancer (NSCLC) cell lines . This compound induces the overexpression of the TP53 gene .

Biochemical Pathways

The compound affects the P53 signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to the P53 protein, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt .

Pharmacokinetics

The compound’s interaction with the p53 protein and its effect on nsclc cell lines suggest that it has sufficient bioavailability to exert its effects .

Result of Action

The compound displays a cytostatic activity against a non-small cell lung cancer cell line . It induces a selective dose-dependent response of P53-mutant NSCLC-N6-L16 cell line . The pharmacological data suggest a promising reactivation of P53 mutant in NSCLC-N6-L16 cell line .

安全和危害

属性

IUPAC Name |

(8aS)-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-7-2-1-6-5-8-3-4-9(6)7/h6,8H,1-5H2/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFXPKPIPBNKFI-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2C1CNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N2[C@@H]1CNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-5-[(2S,3S,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxy-3-phenylmethoxy-4-prop-2-enoxy-6-(prop-2-enoxymethyl)oxan-2-yl]oxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-2-yl]oxy-6-[(4-methoxyphenoxy)methyl]-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B139467.png)